1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea
Description
Halogen Substitution Effects (Cl vs F/CH₃/OCH₃)
Halogen substitution at the indole’s 5-position significantly alters physicochemical and biological properties. The table below compares key parameters for chlorine and related substituents:
| Substituent | Atomic Radius (Å) | Electronegativity | Lipophilicity (LogP) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Cl | 0.99 | 3.16 | 2.89 | 312.78 |
| F | 0.64 | 3.98 | 2.12 | 296.77 |
| CH₃ | 2.04 | 2.55 | 3.45 | 293.40 |
| OCH₃ | 2.04 | 3.44 | 1.98 | 309.40 |
Key observations :
- Chlorine : Balances moderate electronegativity with substantial lipophilicity, favoring membrane permeability.
- Fluorine : Higher electronegativity enhances hydrogen-bonding potential but reduces LogP, limiting cellular uptake.
- Methyl : Increases steric bulk and lipophilicity, potentially improving target binding but reducing solubility.
- Methoxy : Introduces polar oxygen atoms, lowering LogP while enabling additional hydrogen bonds.
Urea Linkage Orientation Studies
The orientation of the urea linkage relative to the indole ring governs molecular conformation and interaction profiles:
- Cis vs trans configurations : In analogues, the urea group can adopt cis (both NH groups on the same side) or trans orientations. Computational studies suggest the trans configuration is energetically favored due to reduced steric clash between the phenyl ring and indole system.
- Hydrogen-bonding networks : The urea’s NH groups participate in bidirectional hydrogen bonding , acting as both donors and acceptors. This feature is critical for forming stable complexes with biological targets like kinases or GPCRs.
Substituent effects on urea orientation:
Properties
Molecular Formula |
C17H16ClN3O |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C17H16ClN3O/c18-13-6-7-16-15(10-13)12(11-20-16)8-9-19-17(22)21-14-4-2-1-3-5-14/h1-7,10-11,20H,8-9H2,(H2,19,21,22) |
InChI Key |
ACGSRYMRMSSSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nitrovinylindole Formation
3-(2-Nitrovinyl)-5-chloro-1H-indole serves as a critical precursor. As demonstrated in polyphosphoric acid (PPA)-mediated reactions, 5-chloro-1H-indole undergoes nitration at the 3-position using nitric acid in acetic anhydride, followed by condensation with nitroethylene. This step achieves 75–85% yields under optimized temperatures (40–60°C).
Representative Reaction Conditions:
| Reactant | Reagent | Temperature | Yield |
|---|---|---|---|
| 5-Chloro-1H-indole | HNO₃, Ac₂O | 0–5°C | 78% |
| 3-Nitro-5-chloroindole | Nitroethylene, PPA | 40°C | 82% |
Ethylamine Side Chain Introduction
The ethyl spacer is introduced via nucleophilic alkylation. In a two-step protocol, 3-(2-nitrovinyl)-5-chloro-1H-indole undergoes reduction to the corresponding amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), followed by alkylation with ethylene dibromide.
Reduction of Nitro Group
Hydrogenation of 3-(2-nitrovinyl)-5-chloro-1H-indole in ethanol with 10% Pd/C at 50 psi H₂ produces 3-(2-aminoethyl)-5-chloro-1H-indole in 90% yield. Alternatively, LiAlH₄ in tetrahydrofuran (THF) achieves comparable efficiency but requires strict anhydrous conditions.
Spectroscopic Validation:
-
¹H NMR (DMSO-d₆): δ 12.34 (s, 1H, NH), 7.96 (d, J = 1.8 Hz, 1H), 6.89 (dd, J = 8.8, 2.1 Hz, 1H), 3.12 (t, J = 6.7 Hz, 2H), 2.75 (t, J = 6.7 Hz, 2H).
-
HRMS (ESI): m/z [M + H]⁺ calcd for C₁₀H₁₀ClN₂: 209.0476; found: 209.0481.
Phenylurea Coupling
The final step involves reacting 3-(2-aminoethyl)-5-chloro-1H-indole with phenyl isocyanate or a substituted urea precursor. Carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF) is preferred for high regioselectivity.
Urea Bond Formation
A representative protocol from MDPI studies employs:
-
Dissolving 3-(2-aminoethyl)-5-chloro-1H-indole (1 equiv) and phenyl isocyanate (1.2 equiv) in DCM.
-
Adding triethylamine (2 equiv) as a base.
-
Stirring at room temperature for 12 hours.
-
Purifying via silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate the product in 65–70% yield.
Optimization Insights:
-
Excess isocyanate (1.5 equiv) improves yields to 78% but necessitates careful quenching with aqueous NH₄Cl to prevent overreaction.
-
Microwave-assisted synthesis at 80°C for 1 hour reduces reaction time while maintaining 72% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Fischer indole synthesis | High atom economy | Requires harsh acids (PPA, H₂SO₄) | 70–78% |
| Nitrovinyl reduction | Mild conditions (H₂/Pd-C) | Sensitivity to over-reduction | 85–90% |
| Carbodiimide coupling | Regioselective urea formation | Costly reagents (EDC, HOBt) | 65–78% |
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogs with Antimalarial Activity
For example:
- 1-(5-Chloro-1H-Indol-3-yl)-2-[(4-Nitrophenyl)Thio]Ethenone and 1-(5-Chloro-1H-Indol-3-yl)-2-[(4-Cyanophenyl)Thio]Ethanone (Lunga et al., 2018): Exhibited IC50 values of ~30 nM against Plasmodium falciparum, comparable to chloroquine.
- 1-(5-Chloro-1H-Indol-3-yl)Ethanone-α-Thioethers: A derivative with a 4-bromophenylthio group (Compound 22) showed a pIC50 of 7.0458 (equivalent to ~9 nM) in QSAR modeling, indicating high antimalarial potency .
Key Insight: The 5-chloroindole motif enhances antimalarial activity, but the presence of electron-withdrawing groups (e.g., nitro, cyano) on the thioether side chain further optimizes potency.
Urea-Based Derivatives with Varied Substituents
Urea derivatives with modifications to the phenyl or indole groups exhibit distinct properties:
Key Insight: Substitutions on the phenyl group (e.g., cyano, pyridyl) or urea side chain (e.g., oxazine) diversify applications, ranging from agrochemicals to pharmaceuticals.
Biological Activity
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula, C17H18ClN3O, and its structural characteristics include:
- Indole moiety : Contributes to biological activity through interactions with various biological targets.
- Urea functional group : Often linked to pharmacological properties, particularly in drug design.
Cytotoxicity and Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following data summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver carcinoma) | 4.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 5.0 | Cell cycle arrest at G1 phase |
| A375 (melanoma) | 3.8 | Inhibition of angiogenesis |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in multiple cancer types, suggesting it may serve as a promising anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to disrupt the normal cell cycle progression, particularly affecting the G1 phase, which is crucial for cellular replication.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and PARP cleavage.
- Anti-Angiogenic Properties : Evidence from chick chorioallantoic membrane assays suggests that it can inhibit angiogenesis, a critical process for tumor growth and metastasis .
Study 1: Anticancer Efficacy in Vivo
In a recent study involving mouse models bearing human tumor xenografts, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted:
- A reduction in tumor volume by approximately 60% after four weeks of treatment.
- Minimal side effects observed in normal tissues, indicating a favorable therapeutic index.
Study 2: Mechanistic Insights
Another investigation focused on the molecular pathways affected by the compound. It was found that:
- The compound downregulated the expression of VEGF, leading to reduced vascularization within tumors.
- Enhanced expression of pro-apoptotic proteins was noted, further supporting its role as an apoptosis inducer.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea?
Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:
Indole Functionalization: Introduce the chloro substituent at the 5-position of the indole core using electrophilic aromatic substitution (e.g., chlorination with ) .
Ethyl Linker Attachment: Alkylation of the indole nitrogen with ethylene dihalides or via Mitsunobu reactions .
Urea Formation: React the amine intermediate with phenyl isocyanate under anhydrous conditions (e.g., in ) .
Key Optimization Parameters:
| Parameter | Consideration | Reference |
|---|---|---|
| Temperature | 0–25°C for urea coupling to minimize side reactions | |
| Solvent | Anhydrous or for polar intermediates | |
| Purification | Column chromatography (silica gel, ) |
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: - and -NMR to verify indole protons (δ 7.0–7.5 ppm) and urea carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (HRMS): Exact mass matching for (calc. 312.0899) .
- X-ray Crystallography: For unambiguous confirmation (if single crystals are obtained via slow evaporation in ) .
Basic: How can solubility challenges be addressed during in vitro assays?
Answer:
- Solvent Screening: Test DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO) .
- Surfactants: Use Tween-80 or cyclodextrins for hydrophobic urea derivatives .
- pH Adjustment: Moderate basic conditions (pH 7.4–8.0) to enhance aqueous solubility .
Advanced: What computational strategies predict the compound’s reactivity and binding modes?
Answer:
- Quantum Chemical Calculations: DFT (e.g., B3LYP/6-31G*) to model electron distribution at the urea moiety and indole ring .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with kinases) using AMBER or GROMACS .
- Reaction Path Analysis: ICReDD’s algorithms to predict optimal reaction conditions and byproducts .
Advanced: How to optimize reaction yields for scale-up studies?
Answer:
Apply factorial design to test variables systematically:
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) .
- Dose-Response Curves: Validate IC values using Hill slope analysis .
- Orthogonal Assays: Confirm mechanisms via SPR (binding affinity) and Western blot (target modulation) .
Basic: What safety protocols are critical for handling intermediates?
Answer:
- PPE: Gloves, goggles, and lab coats for chloro-indole derivatives .
- Ventilation: Use fume hoods during isocyanate reactions .
- First Aid: Immediate ethanol rinsing for skin contact with irritants .
Advanced: How to elucidate the metabolic stability of this urea derivative?
Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Isotopic Labeling: -tagging at the ethyl linker to track metabolites .
Advanced: What strategies integrate computational and experimental data for mechanistic studies?
Answer:
- Cheminformatics Platforms: Use Schrödinger Suite or KNIME to correlate DFT-calculated dipole moments with solubility data .
- Feedback Loops: Refine MD simulations using experimental binding constants (e.g., ) .
Advanced: How to design a robust SAR study for indole-urea derivatives?
Answer:
- Core Modifications: Synthesize analogs with varied substituents (e.g., 5-Cl → 5-F, 5-Me) .
- Pharmacophore Mapping: Identify critical H-bond donors (urea) and hydrophobic pockets (indole) using MOE .
- Data Matrix:
| Analog ID | Substituent (Position) | (nM) | LogP |
|---|---|---|---|
| 1 | 5-Cl | 120 | 2.8 |
| 2 | 5-F | 95 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
